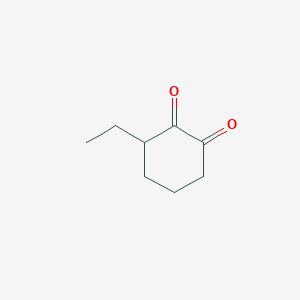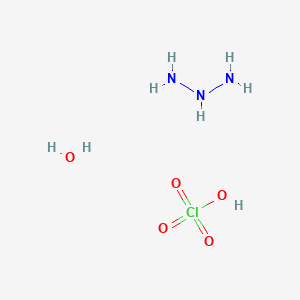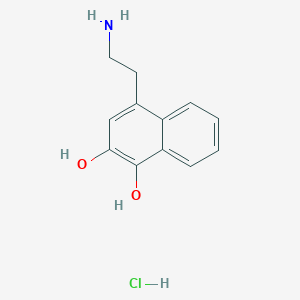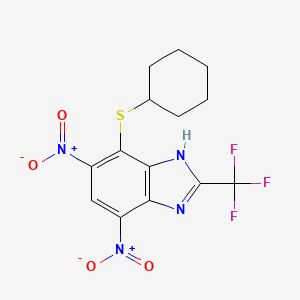
3-Ethylcyclohexane-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethylcyclohexane-1,2-dione is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a six-membered ring with two ketone groups at the 1 and 2 positions and an ethyl group at the 3 position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethylcyclohexane-1,2-dione can be achieved through various methods. One common approach involves the cycloaddition reaction, where ethene is added to 1,3-butadiene to form cyclohexene, which is then further functionalized to introduce the ketone groups and the ethyl substituent . Another method involves the use of simple reagents like dimethyl amino pyridine (DMAP) to bring about the rearrangement of enol esters to the final diketone molecule .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cycloaddition reactions under controlled conditions. The reaction is carried out in a three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and thermometer pocket in a heating water bath . This setup ensures precise control over reaction conditions, leading to high yields of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethylcyclohexane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
3-Ethylcyclohexane-1,2-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Ethylcyclohexane-1,2-dione involves its interaction with specific molecular targets. For instance, triketone derivatives of cyclohexane-1,2-dione are known to inhibit the enzyme p-hydroxyphenylpyruvatedioxygenase (HPPD), which is involved in the breakdown of the amino acid tyrosine . This inhibition leads to the accumulation of tyrosine and its derivatives, affecting various metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
3-Ethylcyclohexane-1,2-dione can be compared with other similar compounds such as:
Cyclohexane-1,3-dione: Lacks the ethyl substituent and has different reactivity and applications.
Cyclohexane-1,2-dione: Similar structure but without the ethyl group, leading to different chemical properties.
Cyclohexane-1,4-dione: Different positioning of the ketone groups, resulting in distinct reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and physical properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
60386-56-3 |
|---|---|
Molekularformel |
C8H12O2 |
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
3-ethylcyclohexane-1,2-dione |
InChI |
InChI=1S/C8H12O2/c1-2-6-4-3-5-7(9)8(6)10/h6H,2-5H2,1H3 |
InChI-Schlüssel |
JZNBXVRETDUASL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCCC(=O)C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Phosphonic acid, [2-[(3-amino-1-oxopropyl)amino]ethyl]-](/img/structure/B14599248.png)


![1,3,3-Trimethyl-5-methylidenebicyclo[4.1.0]heptane](/img/structure/B14599263.png)

![(4H-Furo[3,2-b]indol-2-yl)(piperidin-1-yl)methanone](/img/structure/B14599268.png)


![2-Methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B14599294.png)

![1-[2-(4-Fluorophenyl)nonyl]imidazole;nitric acid](/img/structure/B14599307.png)

![Benzeneacetic acid, 2-[(4-chloro-3-fluorophenyl)thio]-](/img/structure/B14599324.png)
